H-D-Phe-OtBu.HCl
Description
Design and Synthesis of Enzyme Inhibitors
H-D-Phe-OtBu.HCl is instrumental in the design and synthesis of enzyme inhibitors. As a protected amino acid, it can be incorporated into peptide sequences that are engineered to target specific enzymes involved in disease pathogenesis . These peptide-based inhibitors are synthesized to elucidate enzyme mechanisms and to serve as potential therapeutic strategies. For instance, research utilizing similar amino acid derivatives has demonstrated their capacity to inhibit key enzymes, such as proteases implicated in cancer metastasis, leading to a significant reduction in enzyme activity and suggesting therapeutic potential . Furthermore, amino acid derivatives, in general, are employed as enzyme inhibitors to disrupt critical biochemical pathways, such as those involved in nucleic acid synthesis jylpharm.com.
Exploration of Biological Effects, Binding Affinity, and Molecular Targets
The compound's utility extends to the detailed study of biological effects, binding affinities, and molecular targets. Interaction studies have indicated that this compound and its derivatives can bind to various biological targets, thereby influencing enzymatic activities and receptor functions . The tert-butyl ester group enhances the compound's metabolic stability, potentially leading to prolonged action within biological systems, while its lipophilicity aids in membrane permeability, facilitating better absorption and distribution in vivo . D-Phenylalanine itself is known to antagonize stress-induced analgesia and acts as an anti-enkephalinase agent, suggesting that derivatives like this compound can be utilized in research to explore these biological pathways chemicalbook.com. Introducing such derivatives into drug molecules can also promote cellular absorption, reduce drug toxicity, and contribute to the development of more effective and less toxic antitumor agents jylpharm.com.
Application in Antimicrobial Agent Development
This compound finds application in the development of antimicrobial agents. It can be used as an intermediate in the synthesis of antibacterial compounds hongri-pharm.com. While specific studies on this compound in this context are ongoing, related amino acid derivatives have shown efficacy in antimicrobial peptide analogs due to enhanced membrane permeability . This suggests that peptides incorporating D-phenylalanine derivatives could be explored for their potential antimicrobial properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCEXDXULPJPG-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580028 | |
| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-25-6 | |
| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Studies in Protein Interactions and Enzyme Activity
In biochemical research, H-D-Phe-OtBu.HCl is a valuable tool for studying protein interactions and enzyme activity. It is utilized in the synthesis of modified peptides, which are essential for biological assays aimed at understanding protein structure and function . Its role as a protected amino acid in peptide synthesis allows for selective reactions, which is fundamental for creating peptides with specific sequences and properties required for interaction studies guidechem.com. By serving as a building block, it enables researchers to construct peptides that can probe enzyme mechanisms and protein binding sites .
Role As a Building Block for Bioactive Molecules
H-D-Phe-OtBu.HCl is widely recognized for its role as a versatile building block in the synthesis of a broad spectrum of bioactive molecules. Its primary application is in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it facilitates the controlled assembly of peptide chains guidechem.com. The tert-butyl ester provides effective protection for the carboxyl group during coupling reactions, which can be selectively removed under mild acidic conditions . Beyond peptide therapeutics, it serves as a key intermediate in the synthesis of various drugs and organic compounds, including potential anti-tumor agents jylpharm.comhongri-pharm.com. The compound's structure allows for precise incorporation into complex molecular architectures, contributing to the development of novel pharmaceuticals and research chemicals.
Application in Asymmetric Catalysis
The chiral nature of H-D-Phe-OtBu.HCl also lends itself to applications in asymmetric catalysis. Derivatives of phenylalanine, including tert-butyl esters, have been employed in the development of chiral organocatalysts for asymmetric synthesis reactions, such as the aldol (B89426) reaction mdpi.com. Furthermore, compounds like this compound can be involved in the preparation or functioning of catalytic systems, for example, in asymmetric hydrogen borrowing alkylation reactions utilizing iridium catalysts and chiral ligands d-nb.info. These applications highlight its importance in stereoselective synthesis, a critical area for producing enantiomerically pure compounds for pharmaceutical and fine chemical industries.
Advanced Analytical and Characterization Techniques for H D Phe Otbu.hcl Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, FTIR, HPLC)
Spectroscopic techniques are indispensable for confirming the molecular structure of H-D-Phe-OtBu.HCl. These methods probe the molecule at an atomic and molecular level, providing a detailed fingerprint of its constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural verification of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule. While specific spectral data for this compound is not widely published in top-tier research, data from structurally analogous compounds, such as other amino acid tert-butyl esters, provide expected chemical shift ranges.
For instance, in the ¹H NMR spectrum, one would anticipate characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the chiral center (α-carbon), the diastereotopic methylene protons of the benzyl group, and a prominent singlet for the nine equivalent protons of the tert-butyl ester group. The hydrochloride salt form would also influence the chemical shift of protons near the amine group.
Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the phenyl ring, and the α- and β-carbons of the amino acid backbone.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs (Note: Data is inferred from structurally similar compounds and may not represent the exact chemical shifts for this compound)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl (Ar-H) | 7.15 - 7.40 (m) | 126.0 - 138.0 |
| α-CH | ~4.10 (m) | ~55.0 |
| β-CH₂ | ~3.00 - 3.20 (m) | ~38.0 |
| tert-Butyl (CH₃) | ~1.45 (s) | ~28.0 |
| tert-Butyl (Quaternary C) | - | ~82.0 |
| Carbonyl (C=O) | - | ~169.0 |
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Using techniques like Electrospray Ionization (ESI), the compound would be expected to show a prominent ion corresponding to the molecular weight of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C=O stretching of the ester, C-O stretching of the ester, and aromatic C-H and C=C stretching from the phenyl group.
High-Performance Liquid Chromatography (HPLC) , while primarily a separation technique, is also used in conjunction with UV-Vis detectors for structural confirmation by comparing the retention time with that of a known reference standard.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic methods are the gold standard for assessing the purity and, crucially for chiral molecules like this compound, the enantiomeric excess (e.e.).
High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the chemical purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA), is generally employed. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels for commercially available this compound are often reported to be ≥99%.
Chiral HPLC is a specialized form of HPLC that is essential for determining the enantiomeric excess of this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. The choice of the CSP is critical for achieving baseline separation of the enantiomers. For phenylalanine derivatives, polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are frequently used. The mobile phase is typically a non-polar organic solvent mixture, such as n-hexane and isopropanol. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.
Table 2: Typical Chiral HPLC Method Parameters for Phenylalanine Derivatives (Note: These are representative conditions and would require optimization for the specific analysis of this compound)
| Parameter | Condition |
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
The successful development of a robust chiral HPLC method is vital to ensure that the desired D-enantiomer is present in high purity and that the unwanted L-enantiomer is below the specified limits.
Crystallography and Solid-State Characterization
As of the current body of top-tier scientific literature, detailed crystallographic and solid-state characterization data for this compound is not publicly available.
Should such studies be conducted, X-ray crystallography could provide unequivocal proof of the three-dimensional structure of the molecule in the solid state. This would confirm the absolute stereochemistry at the chiral center and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Techniques like Differential Scanning Calorimetry (DSC) could be used to determine the melting point and assess the thermal stability of the compound, while X-ray Powder Diffraction (XRPD) would be used to characterize its solid-state form (e.g., crystalline or amorphous) and to identify different polymorphs if they exist.
Future Directions and Emerging Research Areas for H D Phe Otbu.hcl
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of protected amino acid derivatives like H-D-Phe-OtBu.HCl is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Current research trends are increasingly focused on developing more sustainable and environmentally benign synthetic routes. Traditional methods often involve harsh reagents and solvents, prompting investigations into greener alternatives.
One significant area of development is the application of biocatalysis, utilizing enzymes such as lipases or proteases, to achieve regioselective and stereoselective esterification of D-phenylalanine under mild aqueous or organic solvent conditions. These enzymatic approaches offer high yields and reduced by-product formation, aligning with green chemistry principles. Furthermore, research is exploring the use of microwave-assisted synthesis to accelerate reaction kinetics and improve energy efficiency during the tert-butyl ester formation and subsequent hydrochloride salt generation. Solvent-free or reduced-solvent reaction systems, employing solid-state reactions or efficient solvent recovery techniques, are also being investigated to minimize chemical waste and environmental impact. The ultimate goal is to enhance atom economy and develop scalable, cost-effective, and eco-friendly manufacturing processes for this important building block.
| Synthesis Approach | Key Features | Potential Benefits |
| Biocatalysis (Enzymatic) | Mild conditions, high selectivity, aqueous media | Reduced waste, lower energy input, high purity |
| Microwave-Assisted | Accelerated reaction times, improved energy use | Faster synthesis, potential for higher yields |
| Solvent-Free/Reduced | Minimal solvent usage, easier purification | Reduced environmental footprint, lower disposal costs |
| Flow Chemistry | Continuous processing, precise control | Scalability, improved safety, consistent quality |
Advanced Applications in Supramolecular Chemistry and Nanomaterials
This compound serves as a valuable chiral building block for constructing sophisticated supramolecular architectures and functional nanomaterials. The D-phenylalanine moiety provides inherent chirality, which can direct the self-assembly of molecules into specific three-dimensional structures, such as helical filaments, nanotubes, or ordered hydrogels. The tert-butyl ester group offers a protected carboxylic acid functionality that can be selectively deprotected to reveal a free acid, enabling further conjugation or influencing the driving forces of self-assembly, such as electrostatic interactions or hydrogen bonding.
Emerging research highlights the incorporation of such protected amino acid derivatives into peptide amphiphiles and other self-assembling systems for applications in drug delivery, regenerative medicine, and biosensing. For instance, peptide-based nanomaterials incorporating D-phenylalanine derivatives are being engineered for controlled drug release, where the degradation rate and release profile can be tuned by modifying the peptide sequence and assembly structure. The ability to functionalize these nanomaterials via the deprotected carboxylic acid or other reactive sites opens pathways for targeted delivery or the creation of stimuli-responsive materials. The chirality imparted by D-phenylalanine can also be leveraged to create enantioselective recognition sites within supramolecular assemblies.
| Nanomaterial/Assembly Type | Key Component (Derivative) | Self-Assembly Property | Potential Application Area |
| Peptide Amphiphiles | This compound derivative | Micelle/Vesicle formation | Drug delivery, cosmetics |
| Peptide Hydrogels | This compound derivative | 3D Network formation | Tissue engineering scaffolds, wound healing |
| Chiral Nanostructures | This compound derivative | Helical/Sheet assembly | Chiral recognition, enantioselective catalysis |
| Functionalized Nanoparticles | This compound derivative | Surface modification | Targeted drug delivery, diagnostic imaging |
Integration with Click Chemistry in Peptide Synthesis
The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized peptide synthesis and bioconjugation by providing highly efficient, selective, and robust ligation methods. This compound can be readily modified to incorporate azide (B81097) or alkyne functionalities, enabling its seamless integration into peptide chains through bioorthogonal reactions. This allows for the synthesis of complex peptide architectures, cyclic peptides, and the conjugation of peptides to other biomolecules, synthetic polymers, or surfaces.
Future research directions focus on developing streamlined protocols for introducing azide or alkyne handles onto protected amino acids like this compound and optimizing click reaction conditions for the synthesis of increasingly long and complex peptide sequences. This approach is critical for creating peptide-drug conjugates (PDCs) for targeted cancer therapy, developing peptide-based probes for biological imaging, and constructing novel peptide libraries for drug discovery. The tert-butyl ester group in this compound provides essential protection during the synthesis and click ligation steps, and its subsequent removal can be achieved under conditions that preserve the integrity of the newly formed conjugate. The ability to site-specifically incorporate D-amino acids like D-phenylalanine into peptides via click chemistry also offers new strategies for enhancing peptide stability against enzymatic degradation and modulating their biological activity.
| Click Chemistry Application | Modified this compound Role | Ligation Strategy | Resulting Peptide Construct |
| Peptide-Drug Conjugation | Azide/Alkyne functionalized | CuAAC | Targeted delivery of therapeutic agents |
| Peptide Labeling | Azide/Alkyne functionalized | CuAAC | Fluorescent/radioactive probes for imaging |
| Peptide Backbone Modification | Azide/Alkyne functionalized | CuAAC | Novel peptide structures with altered properties |
| Peptide Bioconjugation | Azide/Alkyne functionalized | CuAAC | Conjugates for diagnostics, vaccines, or biomaterials |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-D-Phe-OtBu.HCl with high enantiomeric purity?
- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, with tert-butyl (OtBu) as the carboxyl-protecting group. Key steps include:
- Activation of the amino acid using coupling agents like HBTU or HATU.
- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS.
- Final deprotection and purification via reverse-phase HPLC to isolate the enantiomerically pure product .
Q. How should this compound be stored to ensure long-term stability?
- Storage Protocol :
- Store desiccated at -20°C in airtight, light-resistant containers.
- Avoid repeated freeze-thaw cycles to prevent degradation of the tert-butyl ester group.
- Confirm stability via periodic NMR or mass spectrometry (MS) analysis .
Q. What analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm structure using H and C NMR, focusing on the tert-butyl group (δ ~1.4 ppm for H) and ester carbonyl (δ ~170 ppm for C).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (257.8 g/mol).
- HPLC : Assess purity (>98% by UV detection at 214 nm) and monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Troubleshooting Approach :
- Compare solvent systems (e.g., DMSO vs. methanol) and concentrations used in conflicting studies.
- Validate solubility via gravimetric analysis after saturation.
- Consider batch-specific impurities (e.g., residual protecting groups) via LC-MS .
Q. What strategies optimize the use of this compound in peptide chain assembly?
- Optimization Framework :
- Coupling Efficiency : Use 1.5 equivalents of the amino acid and activate with DIPEA in DMF.
- Side Reactions : Minimize racemization by maintaining a reaction temperature below 0°C.
- Post-Synthesis Analysis : Confirm successful incorporation via Edman degradation or tandem MS .
Q. How should researchers address low yields during large-scale synthesis of this compound?
- Root-Cause Analysis :
- Step 1 : Check for incomplete deprotection of intermediates via F NMR (if fluorenylmethyloxycarbonyl (Fmoc) groups are used).
- Step 2 : Optimize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) to improve yield without compromising purity.
- Step 3 : Scale reaction parameters using DOE (Design of Experiments) to identify critical variables (e.g., reaction time, stoichiometry) .
Data Contradiction and Validation
Q. Why do different studies report varying melting points for this compound?
- Resolution Strategy :
- Verify calibration of melting point apparatus and heating rates (standard: 1°C/min).
- Analyze purity of tested batches via HPLC; impurities can depress melting points.
- Cross-reference with differential scanning calorimetry (DSC) data for thermal behavior .
Q. How can researchers validate the biological activity of peptides containing this compound?
- Validation Workflow :
- In Vitro Assays : Use circular dichroism (CD) to confirm secondary structure integrity.
- Functional Testing : Compare bioactivity (e.g., receptor binding) of peptides synthesized with this compound against commercially available standards.
- Control Experiments : Synthesize a scrambled-sequence peptide to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
